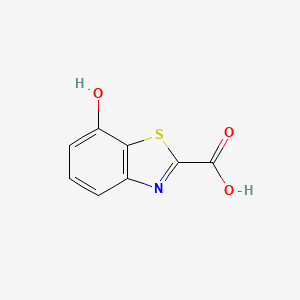

7-Hydroxybenzothiazole-2-carboxylic acid

Overview

Description

7-Hydroxybenzothiazole-2-carboxylic acid is a compound that falls under the category of hydroxybenzoic acids . Hydroxybenzoic acids are a group of bioeffective compounds that are a prominent kind of phenolic acids . They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In addition, recent advances in the synthesis of benzothiazole compounds related to green chemistry involve condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 7-Hydroxybenzothiazole-2-carboxylic acid molecule . It starts with a header block, followed by a “connection table”, which describes the structural relationships and properties of the atoms .Chemical Reactions Analysis

Carboxylic acids, such as 7-Hydroxybenzothiazole-2-carboxylic acid, react with bases to form ionic salts . They also undergo reactions at the carbonyl bond, most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond . Examples of these reactions are esterification, acyl chloride formation, and reduction with hydrides .Physical And Chemical Properties Analysis

Carboxylic acids, such as 7-Hydroxybenzothiazole-2-carboxylic acid, are weak acids compared to mineral acids . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .Scientific Research Applications

Synthesis and Chemical Properties

- 7-Hydroxybenzothiazole-2-carboxylic acid has been explored in the synthesis of various chemical compounds. A study by Loewik, Tisi, Murray, and Lowe (2002) discusses the synthesis of 6‐Hydroxybenzothiazole‐2‐carboxylic Acid, highlighting the chemical processes and methodologies involved in its production (Loewik et al., 2002).

Application in Biochemistry and Enzyme Studies

- Thorpe et al. (1985) examined the enhancement of the horseradish peroxidase-catalyzed chemiluminescent oxidation of cyclic diacyl hydrazides by 6-hydroxybenzothiazoles, including derivatives similar to 7-Hydroxybenzothiazole-2-carboxylic acid. This research provides insights into the potential biochemical applications of these compounds (Thorpe et al., 1985).

Role in Peptide Synthesis and Proteomics

- Research by Pitts-McCoy, Harrilal, and McLuckey (2018) demonstrates the use of hydroxybenzotriazole derivatives, closely related to 7-Hydroxybenzothiazole-2-carboxylic acid, in peptide synthesis. The study explored the application in the context of gas-phase ion/ion chemistry as a probe for the presence of carboxylate groups in polypeptide cations, highlighting the relevance of these compounds in proteomics and peptide chemistry (Pitts-McCoy et al., 2018).

Potential Medical Applications

- A study by Kashiyama et al. (1999) on the antitumor properties of benzothiazoles, including hydroxylated derivatives, sheds light on the potential medical applications of 7-Hydroxybenzothiazole-2-carboxylic acid and similar compounds. The research focused on the synthesis, metabolic formation, and biological properties of these compounds, indicating their significance in cancer research (Kashiyama et al., 1999).

Applications in Organic Chemistry and Material Science

- In the field of organic chemistry and material science, studies have explored the synthesis and applications of hydroxybenzothiazole derivatives. For instance, research by Katritzky, Singh, Cai, and Bobrov (2006) on the synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids, including hydroxybenzothiazoles, offers insights into the utility of these compounds in various chemical syntheses (Katritzky et al., 2006).

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . This includes the development of green chemistry methods and the exploration of new biological activities.

properties

IUPAC Name |

7-hydroxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-5-3-1-2-4-6(5)13-7(9-4)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMSNSJIKUFAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxybenzothiazole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.